4-(m-Tolylazo)-o-toluidine
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Overview
Description
4-(m-Tolylazo)-o-toluidine is an organic compound with the molecular formula C14H15N3. It is an azo compound, which means it contains a functional group characterized by a nitrogen-nitrogen double bond (N=N) connected to two aryl groups. This compound is known for its vibrant color and is often used in dye and pigment industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(m-Tolylazo)-o-toluidine typically involves the diazotization of o-toluidine followed by coupling with m-toluidine. The reaction conditions generally include:
Diazotization: o-Toluidine is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with m-toluidine in an alkaline medium (usually sodium hydroxide, NaOH) to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(m-Tolylazo)-o-toluidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
4-(m-Tolylazo)-o-toluidine has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of dyes, pigments, and colorants for textiles, plastics, and inks.
Mechanism of Action
The mechanism of action of 4-(m-Tolylazo)-o-toluidine involves its interaction with various molecular targets, primarily through its azo group. The compound can undergo reduction to form amines, which can then interact with biological molecules. The pathways involved include:
Enzymatic Reduction: Enzymes such as azoreductases can reduce the azo bond, leading to the formation of aromatic amines.
Binding to Proteins: The resulting amines can bind to proteins and other macromolecules, affecting their function.
Comparison with Similar Compounds
4-(m-Tolylazo)-o-toluidine can be compared with other azo compounds such as:
4-(p-Tolylazo)-o-toluidine: Similar structure but with different substitution patterns, leading to variations in color and reactivity.
4-(m-Tolylazo)-p-toluidine: Another isomer with distinct properties.
4-(m-Tolylazo)-aniline: Lacks the methyl group on the aromatic ring, resulting in different chemical behavior.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties.
Properties
CAS No. |
4829-62-3 |
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Molecular Formula |
C14H15N3 |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
2-methyl-4-[(3-methylphenyl)diazenyl]aniline |
InChI |
InChI=1S/C14H15N3/c1-10-4-3-5-12(8-10)16-17-13-6-7-14(15)11(2)9-13/h3-9H,15H2,1-2H3 |
InChI Key |
FKTXSJWQORNULK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=NC2=CC(=C(C=C2)N)C |
Origin of Product |
United States |
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